molecular formula C17H13N7OS2 B4760221 N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide

N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B4760221
M. Wt: 395.5 g/mol
InChI Key: RIYYJPAQVXPPLV-UHFFFAOYSA-N
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Description

Thiadiazole and benzamide derivatives are renowned for their diverse biological activities and applications in material science. The specific compound combines these functionalities, suggesting potential for unique interactions and properties.

Synthesis Analysis

The synthesis of similar thiadiazole derivatives often involves microwave-assisted methods, providing a rapid, solvent-free approach to produce these compounds efficiently. For instance, Tiwari et al. (2017) demonstrated a facile synthesis of thiadiazole-benzamide hybrids using microwave irradiation, highlighting the method's efficiency and the compounds' promising anticancer activities (Tiwari et al., 2017).

Molecular Structure Analysis

Molecular structure elucidation often employs spectroscopic techniques such as IR, NMR, and mass spectrometry. Dani et al. (2013) conducted X-ray and DFT studies on thiadiazole derivatives to understand their molecular geometry, stability, and electronic transitions, offering insights into the structural characteristics of similar compounds (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazole compounds exhibit a variety of chemical behaviors, including reactivity towards nucleophiles and electrophiles, facilitating the synthesis of a wide range of derivatives. The study by Foroumadi et al. (2005) on thiadiazole-piperazinyl quinolone derivatives reveals how structural modifications can dramatically impact antibacterial activity, suggesting that similar strategies could modulate the properties of the compound (Foroumadi et al., 2005).

Future Directions

The future directions for the research on “N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide” could involve further exploration of its anticancer activity and its potential as dual inhibitors of abl and src tyrosine kinases . Additionally, more research could be done to understand its synthesis, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7OS2/c25-15(13-6-8-14(9-7-13)24-11-18-22-23-24)19-16-20-21-17(27-16)26-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYYJPAQVXPPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide

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